TETRAHYDROFURFURYL PHENYLACETATE

Description

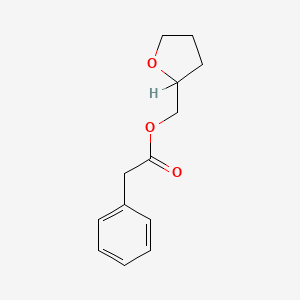

Tetrahydrofurfuryl phenylacetate (THFPA; CAS 5421-00-1) is an ester compound derived from tetrahydrofurfuryl alcohol and phenylacetic acid. Its structure combines a cyclic ether alcohol (tetrahydrofurfuryl) with a phenylacetate moiety, a phenol ester characterized by a benzene ring substituted with an ester group . THFPA is slightly soluble in water and weakly acidic, properties inherited from phenylacetic acid . It is primarily utilized in fragrance formulations due to its aromatic profile, as noted in industrial flavor and fragrance databases .

Properties

CAS No. |

5421-00-1 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

oxolan-2-ylmethyl 2-phenylacetate |

InChI |

InChI=1S/C13H16O3/c14-13(9-11-5-2-1-3-6-11)16-10-12-7-4-8-15-12/h1-3,5-6,12H,4,7-10H2 |

InChI Key |

WFCXNQRMOLKRMG-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)COC(=O)CC2=CC=CC=C2 |

Canonical SMILES |

C1CC(OC1)COC(=O)CC2=CC=CC=C2 |

Other CAS No. |

5421-00-1 |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Process from Patent CN100415714C

A comprehensive preparation method for related phenylacetate esters, including tetrahydrofurfuryl phenylacetate, is described in patent CN100415714C. This process involves several key steps, summarized as follows:

Step A: Friedel-Crafts Acylation of Phenylacetic Acid Esters

- Starting with o-chlorobenzene acetic acid methyl ester, Friedel-Crafts acylation is performed using propionyl chloride and anhydrous aluminum trichloride as a Lewis acid catalyst.

- The reaction is conducted at low temperatures (10–20°C initially, then 50–60°C for 5 hours) with controlled addition of reagents.

- This yields 5-propionyl-2-chlorobenzene acetic acid ester with high purity (>95%).

Step B: Hydrolysis to Form Acid Salt

- The acylated ester undergoes hydrolysis in aqueous alkali metal hydroxide (preferably potassium hydroxide) to form the corresponding acid salt.

- The molar ratio of alkali metal hydroxide to ester is typically 2–3:1.

Step C: Ullmann Condensation to Introduce Thiophenyl Group

- The acid salt reacts with thiophenol in the presence of copper powder catalyst under reflux at 140–160°C for about 10 hours.

- Primary isoamyl alcohol is used as a dewatering agent to maintain anhydrous conditions.

- This step yields 5-propionyl-2-thiophenyl toluylic acid, an important intermediate.

Step D: Esterification to Form Final Phenylacetate Ester

- The toluylic acid intermediate is esterified with alcohol (e.g., methyl alcohol) under acidic conditions using sulfuric acid catalyst.

- Reaction conditions involve refluxing with methanol and sulfuric acid, followed by purification steps including filtration, recrystallization, and drying.

- The final product is 5-propionyl-2-thiophenyl phenylacetate, closely related structurally to this compound.

Preparation of this compound

While the above patent focuses on thiophenyl derivatives, the preparation of this compound follows similar esterification principles:

- Esterification Reaction: Phenylacetic acid (or its activated derivatives) is reacted with tetrahydrofurfuryl alcohol under acid catalysis (e.g., sulfuric acid or polyphosphoric acid) or using coupling agents.

- Reaction Conditions: Typically performed under reflux with removal of water to drive the equilibrium toward ester formation.

- Purification: The reaction mixture is subjected to phase separation, washing, and solvent removal, followed by recrystallization or distillation to isolate the pure ester.

Reaction Parameters and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | o-chlorobenzene acetic acid methyl ester, propionyl chloride, AlCl3 | 10–60 | 5 hours | Low temperature addition, anhydrous |

| Hydrolysis | Alkali metal hydroxide (KOH or NaOH), water | Ambient | 0.5 hour | Molar ratio hydroxide:ester = 2–3:1 |

| Ullmann Condensation | Thiophenol, copper powder catalyst, isoamyl alcohol | 140–160 | 10 hours | Reflux, dewatering agent used |

| Esterification | Toluylic acid intermediate, alcohol, sulfuric acid | Reflux (~80–90) | 6–8 hours | Acid catalyzed, water removal essential |

Research Findings and Notes on Reaction Optimization

- Catalyst Choice: Aluminum trichloride is effective for Friedel-Crafts acylation, while copper powder catalyzes Ullmann condensation efficiently.

- Solvent Use: Ethylene dichloride and primary isoamyl alcohol are used to maintain reaction homogeneity and facilitate phase separation.

- Yield and Purity: The processes achieve high yields (>90%) and purity (>95%) with proper control of reaction parameters.

- Water Removal: Critical in esterification and condensation steps to drive reaction completion and improve product quality.

- Temperature Control: Precise temperature regulation avoids side reactions and decomposition.

Summary Table of Preparation Steps for this compound

| Preparation Stage | Key Reagents | Conditions | Outcome/Product |

|---|---|---|---|

| Phenylacetic acid activation | Phenylacetic acid derivatives | Friedel-Crafts acylation | Acylated phenylacetate intermediates |

| Hydrolysis | Alkali hydroxide (KOH/NaOH) | Ambient, aqueous | Acid salts of phenylacetate |

| Nucleophilic substitution | Thiophenol or tetrahydrofurfuryl alcohol | Reflux, copper catalyst | Thiophenyl or tetrahydrofurfuryl substituted acids |

| Esterification | Alcohol (tetrahydrofurfuryl alcohol), acid catalyst | Reflux with water removal | This compound ester |

Additional Considerations

- The esterification of tetrahydrofurfuryl alcohol with phenylacetic acid can be performed using alternative catalysts such as polyphosphoric acid (PPA) for improved reaction rates.

- The use of anhydrous conditions and removal of water during esterification is crucial for high conversion.

- Purification typically involves solvent extraction, washing, and recrystallization to achieve pharmaceutical or industrial grade purity.

Chemical Reactions Analysis

Types of Reactions

TETRAHYDROFURFURYL PHENYLACETATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like ammonia (NH3) or primary amines can be used for aminolysis reactions.

Major Products

Oxidation: Phenylacetic acid derivatives.

Reduction: Tetrahydrofurylmethyl alcohol.

Substitution: Various amides and esters depending on the nucleophile used.

Scientific Research Applications

TETRAHYDROFURFURYL PHENYLACETATE has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the fragrance industry due to its pleasant odor

Mechanism of Action

The mechanism of action of TETRAHYDROFURFURYL PHENYLACETATE involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of phenylacetic acid and tetrahydrofurfuryl alcohol. These metabolites can further participate in various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Properties of THFPA and Analogous Compounds

Physicochemical Properties

- Solubility and Stability : THFPA’s cyclic ether group enhances solubility in organic solvents compared to benzyl phenylacetate. Its stability under storage conditions (e.g., pH, temperature) requires further study.

- Volatility : Lower than methyl/ethyl phenylacetates due to higher molecular weight and cyclic structure, making it suitable for long-lasting fragrances.

Q & A

Q. What steps ensure reproducibility in pharmacological assays involving tetrahydorfurfuryl phenylacetate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.